molecular formula C13H15NOS B128729 1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione CAS No. 141694-15-7

1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione

Cat. No. B128729
M. Wt: 233.33 g/mol
InChI Key: OFPHJOVHRHUJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as PETT and has a molecular formula of C12H15NOS.

Scientific Research Applications

PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, PETT has been shown to have antitumor and antibacterial properties. In materials science, PETT has been used as a building block for the synthesis of various materials, including conducting polymers and metal-organic frameworks. In organic electronics, PETT has been used as a hole-transporting material in organic solar cells.

Mechanism Of Action

The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. PETT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis.

Biochemical And Physiological Effects

PETT has been shown to have a variety of biochemical and physiological effects, including antitumor and antibacterial properties. PETT has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to disrupt the cell membrane of bacteria and inhibit protein synthesis.

Advantages And Limitations For Lab Experiments

PETT has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, PETT also has some limitations, including its toxicity and potential side effects. Researchers must take precautions when handling PETT and conducting experiments with this compound.

Future Directions

There are several future directions for PETT research, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the optimization of its antitumor and antibacterial properties. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
In conclusion, PETT is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of PETT involves the reaction of 4-ethoxy-1H-pyrrole-2(5H)-thione with p-tolyl magnesium bromide. This reaction results in the formation of PETT with a yield of 81%. This synthesis method has been optimized to produce high-quality PETT with minimal impurities.

properties

CAS RN

141694-15-7

Product Name

1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

3-ethoxy-1-(4-methylphenyl)-2H-pyrrole-5-thione

InChI

InChI=1S/C13H15NOS/c1-3-15-12-8-13(16)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3

InChI Key

OFPHJOVHRHUJEL-UHFFFAOYSA-N

SMILES

CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C

synonyms

2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)-

Origin of Product

United States

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